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Compound of Interest

Compound Name: 3-Bromo-1-hexene

Cat. No.: B13957452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-1-hexene (C₆H₁₁Br), a halogenated alkene with applications in organic synthesis. This

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The information is presented to support researchers in the

identification, characterization, and utilization of this compound in synthetic chemistry and drug

development.

Molecular Structure and Spectroscopic Overview
3-Bromo-1-hexene is a constitutional isomer of other brominated hexenes, and its

spectroscopic signature is key to its unambiguous identification. The presence of a bromine

atom and a terminal double bond gives rise to characteristic signals in various spectroscopic

techniques. It is important to distinguish 3-Bromo-1-hexene from its isomers, such as 1-

Bromo-3-hexene, as they can be potential byproducts in its synthesis.[1]

The general workflow for the spectroscopic analysis of 3-Bromo-1-hexene involves isolating

the compound and then subjecting it to NMR, IR, and MS analysis.
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A generalized workflow for the synthesis and spectroscopic characterization of 3-Bromo-1-
hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-
Bromo-1-hexene.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The predicted chemical shifts for the protons in 3-Bromo-1-hexene are

summarized below.
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Proton Assignment
Predicted Chemical Shift
(ppm)

Multiplicity

=CH- (H1) 5.75 - 5.95 ddd

=CH₂ (H2) 5.15 - 5.35 m

-CH(Br)- (H3) 4.10 - 4.30 m

-CH₂- (H4) 1.80 - 2.00 m

-CH₂- (H5) 1.35 - 1.55 m

-CH₃ (H6) 0.85 - 1.05 t

Note: Predicted data is based on established spectroscopic principles and may vary from

experimental values.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical

environments.

Carbon Assignment Chemical Shift (ppm)

C1 (=CH₂) ~117.8

C2 (=CH) ~138.5

C3 (-CH(Br)) ~59.0

C4 (-CH₂) ~38.0

C5 (-CH₂) ~19.5

C6 (-CH₃) ~13.8

Note: The presented data is based on publicly available spectra and may be subject to

variations based on experimental conditions.[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for 3-Bromo-1-hexene are detailed below.

Functional Group Wavenumber (cm⁻¹) Intensity

=C-H Stretch 3070 - 3090 Medium

C-H Stretch (alkane) 2850 - 3000 Strong

C=C Stretch 1640 - 1650 Medium

=C-H Bend (out-of-plane) 910 - 990 Strong

C-Br Stretch 550 - 650 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio), results in a characteristic M+ and M+2 isotopic pattern for the molecular

ion and bromine-containing fragments.[3]

m/z Ratio Fragment Ion Interpretation

162/164 [C₆H₁₁Br]⁺•
Molecular ion (M⁺•) showing

the bromine isotope pattern.

83 [C₆H₁₁]⁺
Loss of the bromine radical

(•Br).

41 [C₃H₅]⁺
Allyl cation, often a prominent

peak.

Experimental Protocols
The following are generalized methodologies for the acquisition of spectroscopic data for 3-
Bromo-1-hexene.

NMR Spectroscopy
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A typical workflow for acquiring an NMR spectrum.
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Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).[3]

Sample Preparation: Approximately 10-20 mg of 3-Bromo-1-hexene is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[3]

Tetramethylsilane (TMS) may be added as an internal standard.[3]

¹H NMR Acquisition:

A standard single-pulse sequence is used.[3]

Typically 8 to 16 scans are sufficient.[1]

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is generally used.[3]

A larger number of scans (e.g., 1024 or more) is necessary due to the low natural

abundance of ¹³C.[3]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform, followed by phase and baseline corrections.[1]

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[3]

Sample Preparation: For a liquid sample like 3-Bromo-1-hexene, a thin film can be prepared

between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance

(ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[3]

Data Acquisition:

A background spectrum of the empty salt plates or clean ATR crystal is recorded.[3]

The prepared sample is placed in the spectrometer.[3]

The spectrum is typically recorded from 4000 to 400 cm⁻¹.[3]

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[3]
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Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation: A dilute solution of 3-Bromo-1-hexene is prepared in a volatile solvent

(e.g., dichloromethane or hexane).

Methodology:

Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.[3]

Detection: A detector records the abundance of each ion, generating a mass spectrum.[3]

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the

fragmentation pattern, paying close attention to the isotopic distribution of bromine.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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